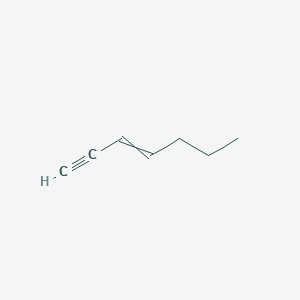
8-Bromo-5-fluoro-3-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5-fluoro-3-methylisoquinoline is a halogenated isoquinoline derivative characterized by the presence of bromine, fluorine, and a methyl group on its isoquinoline ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-3-methylisoquinoline typically involves multiple steps, starting from simpler isoquinoline derivatives. One common approach is the halogenation of isoquinoline followed by selective fluorination and methylation. The reaction conditions often require the use of strong halogenating agents, such as bromine and fluorine, and methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the halogenation and methylation steps.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-5-fluoro-3-methylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-1-oxide.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Production of less halogenated isoquinoline derivatives.
Substitution: Formation of azides, amines, and other substituted isoquinolines.
Applications De Recherche Scientifique
8-Bromo-5-fluoro-3-methylisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 8-Bromo-5-fluoro-3-methylisoquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membranes and inhibition of essential enzymes.
Anticancer Activity: Inhibition of signaling pathways involved in cell growth and division.
Comparaison Avec Des Composés Similaires
6-Bromoisoquinoline
7-Fluoroisoquinoline
3-Methylisoquinoline
8-Bromoisoquinoline
5-Fluoroisoquinoline
Propriétés
Formule moléculaire |
C10H7BrFN |
|---|---|
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
8-bromo-5-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-7-8(5-13-6)9(11)2-3-10(7)12/h2-5H,1H3 |
Clé InChI |
FRLQUVDSHNRRNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2C=N1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


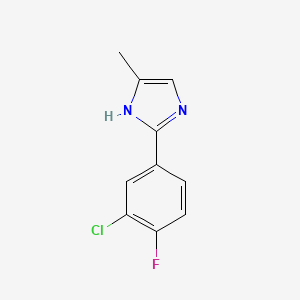

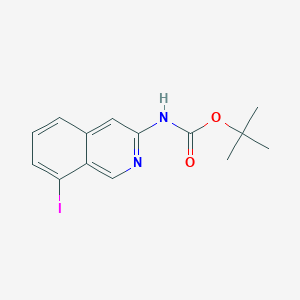
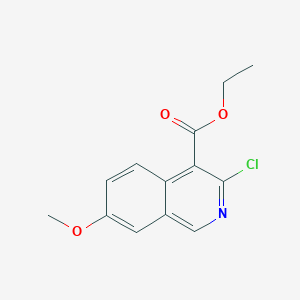

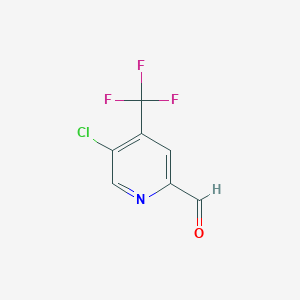
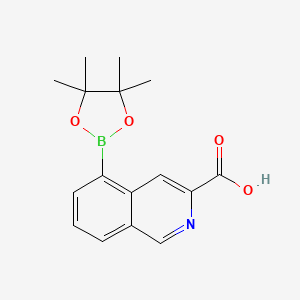
![3-Methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331060.png)
![7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)
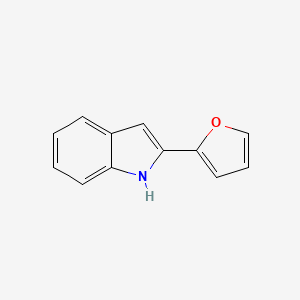
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B15331082.png)
